Technical Guide: Physicochemical and Analytical Characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride
Technical Guide: Physicochemical and Analytical Characterization of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride
Abstract: This document provides a comprehensive technical overview of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, a quinoline derivative with potential pharmacological applications. Due to the limited availability of public data on this specific hydrochloride salt, this guide synthesizes information from foundational patents, general principles of quinoline chemistry, and established analytical methodologies. It is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, purification, structural elucidation, and potential biological context. The guide outlines proposed protocols for characterization, providing a robust framework for future research and development involving this compound and its analogs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities.[1] Compounds incorporating this moiety have found applications as antibacterial, anticancer, anti-inflammatory, and antifungal agents.[1][2] The specific compound, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, and its hydrochloride salt fall within a class of quinoline derivatives identified for their potential as leukotriene biosynthesis inhibitors, suggesting applications in treating inflammatory conditions.[3]
This guide focuses on the hydrochloride salt of 2-(2,4-Dimethylquinolin-3-yl)acetic acid, a molecule that combines the established quinoline core with an acetic acid side chain, a common feature in pharmacologically active compounds that can influence solubility and interactions with biological targets.[4] Given that detailed experimental data for this specific compound is sparse in peer-reviewed literature, this document serves as a predictive and methodological guide based on established chemical principles and data from closely related structures.
Physicochemical Properties and Structural Information
A foundational aspect of any chemical research program is the thorough characterization of the molecule's basic physical and chemical properties. For 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride, these properties are critical for handling, formulation, and interpretation of biological data.
Table 1: Core Physicochemical Data
| Property | Value (Predicted/Calculated) | Data Source |
|---|---|---|
| IUPAC Name | 2-(2,4-dimethylquinolin-3-yl)acetic acid;hydrochloride | N/A |
| Molecular Formula | C₁₃H₁₄ClNO₂ | Derived from base |
| Molecular Weight | 251.71 g/mol | Calculated |
| Monoisotopic Mass | 215.09464 Da (Free Base) | PubChemLite[5] |
| Appearance | White to off-white crystalline solid (Predicted) | General Salt Property[4] |
| Solubility | Expected to be higher in water and polar protic solvents compared to the free base due to the hydrochloride salt form.[4] | Chemical Principles |
| XlogP (Predicted) | 2.4 (Free Base) | PubChemLite[5] |
The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a parent compound, which is a crucial consideration for both in vitro biological assays and potential in vivo applications.
Synthesis and Purification Strategy
The synthesis of quinoline-4-carboxylic acids and their derivatives is well-established, often relying on classical named reactions like the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid.[6][7] While the exact synthesis of the title compound is proprietary, a plausible retro-synthetic analysis suggests a multi-step pathway.
3.1. Proposed Synthesis Pathway
A logical approach to synthesizing the 2,4-dimethylquinoline core involves a reaction analogous to the Doebner-von Miller reaction, followed by functionalization at the 3-position.
Step-by-Step Protocol (Hypothetical):
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Formation of the Quinoline Core: Reacting aniline with an appropriate β-dicarbonyl compound or its equivalent under acidic conditions to form the 2,4-dimethylquinoline scaffold.[8]
-
Introduction of the Acetic Acid Moiety: This is the most challenging step. A common method involves introducing a two-carbon synthon. This could be achieved through:
-
Vilsmeier-Haack formylation at the 3-position, followed by a Wittig reaction or similar olefination to introduce a two-carbon chain, and subsequent oxidation.
-
Direct coupling reactions (e.g., Heck, Suzuki) if a suitable halo-quinoline intermediate is prepared.[9]
-
-
Hydrolysis: If the acetic acid moiety is introduced as an ester or nitrile, a final hydrolysis step (acidic or basic) is required to yield the carboxylic acid (the free base).
-
Salt Formation: Dissolving the purified free base, 2-(2,4-Dimethylquinolin-3-yl)acetic acid, in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treating it with a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol) will precipitate the desired hydrochloride salt.
3.2. Purification and Validation
Purification of the final product is paramount to ensure that biological and chemical data are reliable.
Protocol: Recrystallization of the Hydrochloride Salt
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Solvent Screening: Identify a suitable solvent system. Typically, a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Validation of Purity:
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, capable of quantifying impurities with high sensitivity.[10]
Caption: Proposed workflow for synthesis and purification.
Analytical Characterization and Structural Elucidation
Confirming the identity and structure of the synthesized molecule is a critical, non-negotiable step in chemical research. A combination of spectroscopic methods is required for unambiguous structural assignment.
4.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the number and environment of protons. For this molecule, one would expect to see distinct signals for the two methyl groups on the quinoline core (likely singlets in the 2.5-2.8 ppm range), aromatic protons on the benzene portion of the quinoline ring (multiplets in the 7.5-8.5 ppm range), and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain. The carboxylic acid proton may be broad or exchangeable.
-
¹³C NMR: This provides a count of the unique carbon atoms. Key signals would include those for the two methyl carbons, the methylene carbon, the carbonyl carbon of the acid (typically >170 ppm), and the distinct sp² carbons of the aromatic and heterocyclic rings.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base, the expected monoisotopic mass is 215.09464 Da.[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₃H₁₃NO₂) with high precision.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances include:
-
A broad peak from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.
-
A strong absorbance around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.
-
Absorbances in the 1500-1600 cm⁻¹ region for C=C and C=N stretching of the quinoline ring.
-
Caption: Integrated workflow for analytical characterization.
Known and Potential Biological Activity
The primary context for 2-(2,4-Dimethylquinolin-3-yl)acetic acid comes from patent literature describing quinoline derivatives as inhibitors of leukotriene biosynthesis.[3]
-
Mechanism of Action (Hypothesized): Leukotrienes are pro-inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Inhibitors of this pathway often target either the 5-LO enzyme itself or the 5-Lipoxygenase Activating Protein (FLAP).[3] Given the structural class, it is plausible that 2-(2,4-Dimethylquinolin-3-yl)acetic acid acts as a FLAP antagonist, preventing the transfer of arachidonic acid to 5-LO and thereby inhibiting the production of leukotrienes.
-
Therapeutic Potential: As inhibitors of leukotriene biosynthesis, such compounds have potential applications in treating a range of inflammatory diseases, including:
-
Asthma
-
Allergic rhinitis
-
Inflammatory bowel disease
-
Rheumatoid arthritis
-
5.1. Proposed In-Vitro Assay Protocol
To validate the hypothesized activity, a cellular assay measuring leukotriene production would be a logical first step.
Protocol: Leukotriene B₄ (LTB₄) Inhibition Assay in Human Neutrophils
-
Cell Isolation: Isolate human neutrophils from whole blood using standard density gradient centrifugation methods.
-
Compound Preparation: Prepare a stock solution of 2-(2,4-Dimethylquinolin-3-yl)acetic acid hydrochloride in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Pre-incubation: Incubate the isolated neutrophils with various concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway.
-
Reaction Termination: After a defined period (e.g., 10 minutes), stop the reaction by adding a cold stop solution and centrifuging to pellet the cells.
-
Quantification: Measure the amount of LTB₄ produced in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit LTB₄ production by 50%).[11]
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